Dipentyl 2-benzylbutanedioate
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Overview
Description
Dipentyl 2-benzylbutanedioate is an organic compound with the molecular formula C20H30O4. It belongs to the class of esters, which are commonly derived from carboxylic acids and alcohols. This compound is characterized by its ester functional group, which is formed by the reaction between a carboxylic acid and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2-benzylbutanedioate typically involves the esterification of 2-benzylbutanedioic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
2-benzylbutanedioic acid+pentanolH2SO4dipentyl 2-benzylbutanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Dipentyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dipentyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may be explored for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of dipentyl 2-benzylbutanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The hydrolysis products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dipentyl butanedioate: Similar in structure but lacks the benzyl group.
Dibutyl 2-benzylbutanedioate: Similar but with butyl groups instead of pentyl groups.
Diethyl 2-benzylbutanedioate: Similar but with ethyl groups instead of pentyl groups.
Uniqueness
Dipentyl 2-benzylbutanedioate is unique due to the presence of both the benzyl and pentyl groups, which confer specific chemical and physical properties
Properties
CAS No. |
5859-32-5 |
---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
dipentyl 2-benzylbutanedioate |
InChI |
InChI=1S/C21H32O4/c1-3-5-10-14-24-20(22)17-19(16-18-12-8-7-9-13-18)21(23)25-15-11-6-4-2/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3 |
InChI Key |
UTJVOBIEEOLTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCC |
Origin of Product |
United States |
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